N-[4-(cyanomethyl)phenyl]-6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-[4-(CYANOMETHYL)PHENYL]-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyrazolo[3,4-b]pyridine core, makes it an interesting subject for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . The reaction conditions can vary, but common methods include solvent-free reactions, stirring at elevated temperatures, and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N~4~-[4-(CYANOMETHYL)PHENYL]-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts such as palladium or copper complexes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N~4~-[4-(CYANOMETHYL)PHENYL]-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N4-[4-(CYANOMETHYL)PHENYL]-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share the pyrazolopyridine core and exhibit similar biological activities.
Pyrazolo[3,4-d]pyrimidines: Another class of heterocyclic compounds with potential therapeutic applications.
Uniqueness
N~4~-[4-(CYANOMETHYL)PHENYL]-6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyanomethyl and cyclopropyl groups enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H19N5O |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H19N5O/c1-12-18-16(11-17(14-5-6-14)23-19(18)25(2)24-12)20(26)22-15-7-3-13(4-8-15)9-10-21/h3-4,7-8,11,14H,5-6,9H2,1-2H3,(H,22,26) |
InChI Key |
GVBKABXTRKABFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NC4=CC=C(C=C4)CC#N)C |
Origin of Product |
United States |
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